REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9](F)[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(Cl)(=O)[C:14](Cl)=[O:15].[CH3:19][O-].[Na+]>C1(C)C=CC=CC=1.CO.CN(C)C=O>[CH3:19][O:6][C:4](=[O:5])[C:3]1[CH:7]=[C:8]([F:12])[C:9]([O:15][CH3:14])=[CH:10][C:2]=1[Cl:1] |f:2.3|
|
Name
|
|
Quantity
|
15 kg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)F)F
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Name
|
|
Quantity
|
19.8 kg
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
75.9 kg
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.2 kg
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
90 kg
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50.5 kg
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at <25° C. over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
reaction completion
|
Type
|
CUSTOM
|
Details
|
Remaining oxalyl chloride was removed by distillation
|
Type
|
CUSTOM
|
Details
|
rising from 85 to 110° C.
|
Type
|
CUSTOM
|
Details
|
the removal of the
|
Type
|
DISTILLATION
|
Details
|
was distilling
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mass (<25° C.)
|
Type
|
CUSTOM
|
Details
|
was transferred to another vessel
|
Type
|
CUSTOM
|
Details
|
The methanol was removed by distillation at 50° C./150 mmHg vacuum while the volume
|
Type
|
TEMPERATURE
|
Details
|
was maintained by the addition of toluene (total of 184.6 kg added)
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Type
|
WASH
|
Details
|
The resulting solution was washed sequentially (
|
Type
|
STIRRING
|
Details
|
each first stirred for 15 minutes) with water (150.0 kg), 1.6 weight % hydrochloric acid (37.0 kg), aqueous sodium bicarbonate (1.85 kg sodium bicarbonate in 33.15 kg water), and water (35.0 kg)
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The washed solution was filtered through a 0.2 micron cartridge
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
DISTILLATION
|
Details
|
the volume reduced by half by distillation at 50° C./150 mmHg vacuum
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 80° C.
|
Type
|
DISSOLUTION
|
Details
|
to redissolve the solids that
|
Type
|
ADDITION
|
Details
|
heptane (68.0 kg) was added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 70° C
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 5° C.
|
Type
|
WAIT
|
Details
|
held overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with heptane (34.0 kg)
|
Type
|
CUSTOM
|
Details
|
dried at 50° C./50 mmHg
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)F)OC)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.4 kg | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |